1-(4-methoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanone
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Overview
Description
1-(4-methoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanone is a complex organic compound that features a combination of methoxyphenyl and triazinoindolylsulfanyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanone typically involves multi-step organic reactions. A common approach might include:
Formation of the triazinoindole core: This could involve cyclization reactions starting from appropriate indole derivatives.
Attachment of the sulfanyl group: This step might involve nucleophilic substitution reactions.
Introduction of the methoxyphenyl group: This could be achieved through electrophilic aromatic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the sulfanyl group or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions could modify the aromatic rings or other parts of the molecule.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens, alkylating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
1-(4-methoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanone could have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its potential as a therapeutic agent, particularly in oncology or infectious diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanone would depend on its specific biological target. Potential mechanisms might include:
Binding to enzymes or receptors: Inhibiting or activating specific biological pathways.
Interacting with DNA or RNA: Modulating gene expression or protein synthesis.
Disrupting cellular processes: Affecting cell division, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-(4-methoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanone: Unique due to its specific combination of functional groups.
Other triazinoindole derivatives: Similar core structure but different substituents.
Methoxyphenyl compounds: Similar aromatic ring but different attached groups.
Uniqueness
This compound is unique due to its specific combination of a methoxyphenyl group and a triazinoindolylsulfanyl group, which may confer unique biological activities and chemical properties.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
Molecular Formula |
C18H14N4O2S |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanone |
InChI |
InChI=1S/C18H14N4O2S/c1-24-12-8-6-11(7-9-12)15(23)10-25-18-20-17-16(21-22-18)13-4-2-3-5-14(13)19-17/h2-9H,10H2,1H3,(H,19,20,22) |
InChI Key |
ZAVLTADQSNIAHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C4=CC=CC=C4N3)N=N2 |
Origin of Product |
United States |
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